Phomoxanthone B
Description
Properties
Molecular Formula |
C38H38O16 |
|---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate |
InChI |
InChI=1S/C38H38O16/c1-15-11-25(45)30-33(48)28-26(53-37(30,13-49-17(3)39)35(15)51-19(5)41)10-8-21(31(28)46)22-7-9-23(43)27-32(47)29-24(44)12-16(2)36(52-20(6)42)38(29,54-34(22)27)14-50-18(4)40/h7-10,15-16,35-36,43,46-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 |
InChI Key |
RWPGIQJRECCQEK-ACMZUNAXSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)OC2(C1OC(=O)C)COC(=O)C)O |
Synonyms |
phomo-xanthone B phomoxanthone B |
Origin of Product |
United States |
Origin, Isolation, and Production Methodologies of Phomoxanthone B
Fungal Sources and Endophytic Associations of Phomoxanthone B
This compound is a secondary metabolite primarily produced by fungi, particularly those living as endophytes within plant tissues. acs.orgnih.gov Endophytic fungi have a symbiotic relationship with their host plants, and this unique ecological niche contributes to the production of a diverse array of bioactive compounds. scielo.br
Phomopsis Species as Primary Producers
The genus Phomopsis is the most well-documented source of phomoxanthones, including this compound. wikipedia.orgwikipedia.org These fungi are often found as endophytes in various plants.
Phomopsis sp. BCC 1323 : This endophytic fungus, isolated from a teak tree (Tectona grandis) in Thailand, was one of the first identified producers of Phomoxanthone A and B. acs.orgnih.govresearchgate.net
Phomopsis sp. By254 : Isolated from an unspecified host, this strain is also a known producer of both Phomoxanthone A and B. acs.orgmdpi.com
Phomopsis longicolla : This species, found as an endophyte in the mangrove plant Sonneratia caseolaris, is another notable source. wikipedia.orgnih.gov
Phomopsis sp. HNY29-2B : Isolated from mangrove plants, this fungus produces a range of phomoxanthones. mdpi.com
Phomopsis sp. : An endophyte from the medicinal plant Mesua ferrea has also been shown to produce these compounds. nih.gov
Paecilomyces Species as Novel Producers
Recently, the genus Paecilomyces has been identified as a novel source of this compound, expanding the known fungal producers of this compound.
Paecilomyces sp. EJC01.1 : This endophytic fungus, isolated from Schnella splendens in the Amazon, is the first reported instance of a Paecilomyces species producing Phomoxanthone A and B. nih.govresearchgate.netnih.govmdpi.com This discovery suggests that the enzymatic pathways for producing dimeric xanthones may be present in this genus as well. nih.govmdpi.com
Other Fungal Genera Implicated in Phomoxanthone Production
While Phomopsis and Paecilomyces are primary examples, other fungal genera have been associated with the production of related xanthone (B1684191) dimers, suggesting a broader distribution of the biosynthetic machinery for these compounds. For instance, some phomoxanthones have been found in Penicillium sp. wikipedia.org Additionally, co-culturing different fungal strains, such as two different Phomopsis species, has been shown to induce the production of new dimeric xanthones. mdpi.com
Laboratory Cultivation and Fermentation Strategies for this compound Production
The production of this compound in the laboratory relies on carefully controlled cultivation and fermentation of the producing fungal strains.
Fungal strains are typically first grown on a solid medium like Potato Dextrose Agar (PDA) to generate sufficient biomass for inoculation. scielo.brresearchgate.net For larger-scale production, liquid fermentation is commonly employed. The fungus is transferred to Erlenmeyer flasks containing a liquid culture medium, such as Bacto-Malt Extract Broth (MEB) or a custom-formulated medium containing glucose, yeast extract, and peptone. researchgate.netscielo.br
The fermentation is carried out under specific conditions of temperature (e.g., 22-28°C) and for a defined period, which can range from several days to weeks, to allow for the accumulation of secondary metabolites like this compound. scielo.brresearchgate.netscielo.br In some cases, solid-substrate fermentation on rice is also used. mdpi.commdpi.com The "One Strain Many Compounds" (OSMAC) approach, which involves varying culture parameters, is also utilized to potentially enhance the production and diversity of metabolites. frontiersin.orguni-duesseldorf.de
Extraction and Initial Fractionation Methodologies for this compound
Following fermentation, the fungal mycelia and the culture broth are separated. The extraction of this compound typically involves the use of organic solvents.
Initially, the fungal mycelia are extracted with a polar solvent like methanol (B129727) (MeOH). acs.orgresearchgate.net The resulting extract is then often partitioned with a nonpolar solvent such as hexane (B92381) to remove lipids and other nonpolar impurities. wikipedia.org The aqueous methanol phase is then dried, and the residue is redissolved in a solvent like ethyl acetate (B1210297) (EtOAc). wikipedia.orgresearchgate.net This ethyl acetate solution is washed with water and then concentrated to yield a crude solid extract containing a mixture of phomoxanthones. wikipedia.orgresearchgate.net
This crude extract represents the starting material for the subsequent purification steps.
Advanced Chromatographic Techniques for this compound Isolation
The isolation of pure this compound from the crude extract requires a series of advanced chromatographic techniques due to the presence of structurally similar compounds, most notably its isomer, Phomoxanthone A.
Size-Exclusion Chromatography: The crude solid is often first passed through a size-exclusion chromatography column, such as Sephadex LH-20, using methanol as the eluent. researchgate.net This step helps to separate compounds based on their molecular size and provides a partially purified fraction.
High-Performance Liquid Chromatography (HPLC): The final separation of this compound from Phomoxanthone A and other closely related compounds is achieved using High-Performance Liquid Chromatography (HPLC). wikipedia.org Reversed-phase HPLC columns (e.g., C18) are commonly employed. researchgate.net A solvent system, typically a mixture of acetonitrile (B52724) and water, is used as the mobile phase to elute the compounds at different retention times, allowing for the collection of pure this compound. researchgate.net
The successful isolation is confirmed through spectroscopic methods to verify the structure and purity of the compound. acs.orgnih.gov
Advanced Structural Characterization and Stereochemical Elucidation of Phomoxanthone B
Elucidation of the Dimeric Tetrahydroxanthone Core of Phomoxanthone B
This compound is chemically classified as a dimer composed of two tetrahydroxanthone units that are covalently bonded. wikipedia.org Specifically, it is a homodimer, meaning it is formed from two identical diacetylated tetrahydroxanthone monomers. wikipedia.org The core structure was first identified when Phomoxanthone A and B were isolated from the endophytic fungus Phomopsis sp. wikipedia.orgresearchgate.net The molecular formula of this compound has been established as C₃₈H₃₈O₁₆. wikipedia.orgresearchgate.net
The dimeric nature of these compounds is a key feature, and the linkage position is crucial for their specific identity. wikipedia.org The tetrahydroxanthone core provides the foundational framework upon which further structural diversity, such as the placement of acetyl groups and the stereochemistry of the molecule, is built. The initial structural elucidation relied heavily on spectroscopic methods, which revealed the presence of the two interconnected tetrahydroxanthone moieties. researchgate.net
Analysis of Asymmetric Linkage and Stereoisomerism in this compound (C-2,4' linkage)
The critical difference between this compound and its isomers lies in the covalent linkage between the two tetrahydroxanthone monomers. In this compound, this connection is an asymmetric C-2,4' linkage. wikipedia.org This contrasts with Phomoxanthone A, which has a symmetric C-4,4' linkage, and Dicerandrol C, with a symmetric C-2,2' linkage. wikipedia.orgwikipedia.org This specific asymmetric linkage in this compound is a key determinant of its three-dimensional shape and, consequently, its biological properties. scispace.com
The study of such isomers is crucial as different spatial arrangements can lead to significant differences in biological activity. For instance, the linkage of the tetrahydroxanthone units has been noted to be important for both antibiotic and cytotoxic activities. uni-duesseldorf.de
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, HRMS, X-ray Crystallography)
The definitive structural confirmation of this compound and its isomers has been achieved through the application of a suite of advanced spectroscopic and analytical techniques.
High-Resolution Mass Spectrometry (HRMS): This technique was instrumental in determining the precise molecular formula of this compound as C₃₈H₃₈O₁₆. researchgate.net HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) have been pivotal in piecing together the complex structure of this compound. researchgate.nethhu.de
COSY spectra help to identify protons that are coupled to each other, typically on adjacent carbon atoms. whatislife.com
HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different fragments of the molecule and establishing the C-2,4' linkage. semanticscholar.orgresearchgate.net
NOESY experiments reveal the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. researchgate.net
X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. whatislife.comd-nb.info While obtaining suitable crystals of complex natural products can be challenging, X-ray analysis of related compounds, such as the revision of Phomoxanthone A's absolute configuration, has provided critical insights into the stereochemistry of the phomoxanthone family. hhu.deacs.org The absolute configuration of new compounds is often determined by comparing their experimental electronic circular dichroism (ECD) spectra with those calculated for known structures, which have been confirmed by X-ray crystallography. hhu.deuni-duesseldorf.de
The combined data from these techniques provide a comprehensive and unambiguous picture of the intricate molecular architecture of this compound.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| HRMS | Precise molecular weight and elemental composition. | Confirmed the molecular formula as C₃₈H₃₈O₁₆. researchgate.net |
| 2D NMR (COSY, HMBC, NOESY) | Connectivity of atoms, long-range correlations, and spatial proximity of atoms. | Established the C-2,4' linkage and the relative stereochemistry of the molecule. researchgate.nethhu.de |
| X-ray Crystallography | Definitive 3D structure and absolute configuration. | Provided the basis for stereochemical assignment of the phomoxanthone class. hhu.deacs.org |
Investigation of this compound Structural Stability and Isomerization Dynamics in Research Settings
Research into phomoxanthones and structurally related compounds like the secalonic acids has revealed that the dimeric linkage can be dynamic. scispace.comwikipedia.org Phomoxanthones have been shown to be unstable in polar solvents such as dimethyl sulfoxide (B87167) (DMSO), where the covalent bond between the two monomeric units can shift. wikipedia.orgresearchgate.net This can lead to the isomerization of Phomoxanthone A and B into each other and into the less toxic isomer, Dicerandrol C. wikipedia.orgwikipedia.org
This "shapeshifting" property, or isomerization, is a significant consideration in research settings, as it can affect the purity of a sample and the interpretation of biological activity data. scispace.comnih.gov The isomerization likely occurs during cell-based assays, meaning that the observed biological effects could be due to a mixture of isomers rather than the single, pure compound. scispace.com The rate of this isomerization can be influenced by factors such as the solvent and temperature. chalmers.se Understanding these dynamics is crucial for accurately correlating the structure of a specific isomer with its biological function.
This isomerization process is not unique to phomoxanthones and has been observed in other classes of natural products, where geometric isomers can interconvert under certain conditions. nih.govacs.org
Biosynthetic Pathways and Genetic Insights into Phomoxanthone B Production
Proposed Biosynthetic Routes to Dimeric Xanthones and Phomoxanthones
The formation of dimeric xanthones in fungi is a multi-step process that begins with the assembly of a polyketide backbone. Unlike in higher plants where xanthone (B1684191) biosynthesis involves a mix of the shikimate and acetate (B1210297) pathways, the core xanthone structure in fungi is typically derived entirely from acetate units via the polyketide pathway. researchgate.netscispace.comscielo.br
The proposed biosynthetic route for phomoxanthones initiates with the synthesis of a monomeric xanthone precursor. In the case of the well-studied phomoxanthone A, this monomer has been identified as penexanthone B. rsc.orgresearchgate.netnih.gov The pathway proceeds as follows:
Polyketide Synthesis : A non-reducing polyketide synthase (NR-PKS) constructs the initial polyketide chain from acetate and malonate units.
Formation of an Anthraquinone (B42736) Intermediate : The polyketide chain undergoes a series of cyclizations and modifications to form an early anthraquinone intermediate, such as chrysophanol (B1684469). nih.govacs.org
Conversion to Monomeric Xanthone : This anthraquinone intermediate is then subjected to a cascade of enzymatic modifications, including oxidations and ring cleavage, ultimately yielding the monomeric tetrahydroxanthone precursor, penexanthone B. researchgate.netacs.orgnih.gov
Dimerization : The final and defining step is the oxidative coupling of two monomeric xanthone units to form the dimeric structure. While phomoxanthone A is a homodimer formed from two identical penexanthone B units, phomoxanthone B is an unsymmetrical dimer, suggesting a coupling of two similar but distinct monomers or a different regiochemistry of coupling between two identical monomers. uni-freiburg.desci-hub.senih.gov
This dimerization is a critical step that generates the structural complexity and diversity observed in this class of natural products. nih.gov
Identification and Characterization of Key Enzymes in Phomoxanthone Biosynthesis (e.g., Polyketide Synthases, Cytochrome P450 Monooxygenases)
The elucidation of the phomoxanthone A biosynthetic gene cluster has led to the identification and characterization of several key enzymes that are presumed to be highly homologous to those involved in this compound synthesis. acs.orgnih.gov The primary enzyme classes involved are Polyketide Synthases (PKSs) and Cytochrome P450 monooxygenases.
Polyketide Synthases (PKSs) : A non-reducing PKS, designated PhoE , is responsible for generating the polyketide backbone of the xanthone monomer. rsc.orgnih.gov This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form the linear polyketide chain that serves as the foundation for the aromatic ring system.
Cytochrome P450 Monooxygenases : These enzymes are vital for the tailoring and dimerization steps. researchgate.netbiorxiv.org In the phomoxanthone A pathway, a specific P450 enzyme, PhoO , has been identified as the crucial dimerase that catalyzes the oxidative coupling of two penexanthone B monomers. rsc.orgacs.orgnih.gov P450s are also implicated in the earlier oxidative steps that convert the anthraquinone intermediate into the xanthone monomer. researchgate.netplos.org
Other enzymes, including reductases, cyclases, and dioxygenases, play supporting roles in modifying the polyketide intermediate and shaping the final monomeric precursor before dimerization. researchgate.net
Table 1: Key Enzymes in the Biosynthesis of Phomoxanthone A, a Model for this compound
| Enzyme | Type | Proposed Function | Source |
|---|---|---|---|
| PhoE | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the initial polyketide backbone for the monomer. | rsc.orgnih.gov |
| PhoO | Cytochrome P450 Monooxygenase | Catalyzes the regioselective oxidative phenol (B47542) coupling (dimerization) of penexanthone B to form phomoxanthone A. | rsc.orgacs.orgnih.govaconf.org |
| PhoK/PhoJ | Reductase/Dioxygenase | Part of a bienzymatic system proposed for processing seco-anthraquinones into the xanthone ring structure. | researchgate.net |
| PhoC,D,F,G,H,K | Various Tailoring Enzymes | Involved in the early-stage biosynthesis to produce the chrysophanol intermediate. | acs.orgnih.gov |
| PhoB,J,K,L,M,N,P | Various Tailoring Enzymes | Process chrysophanol to yield the monomeric precursor, penexanthone B. | acs.orgnih.gov |
Elucidation of Biosynthetic Gene Clusters (BGCs) for Phomoxanthone Analogues
The genetic blueprint for producing phomoxanthone analogues is contained within a dedicated Biosynthetic Gene Cluster (BGC). The BGC for phomoxanthone A, named the pho cluster, was identified from the marine-derived fungus Diaporthe sp. SYSU-MS4722. acs.orgnih.gov Its elucidation was a significant breakthrough, achieved through genome sequencing and subsequent heterologous expression of the constituent genes in a host organism, Aspergillus oryzae. nih.govacs.org
The pho cluster contains all the necessary genes for the complete biosynthesis, including:
The core PKS gene (phoE).
The critical P450 dimerase gene (phoO).
A suite of genes encoding tailoring enzymes (e.g., other P450s, reductases, dioxygenases, cyclases) that modify the intermediates. nih.govacs.orgnih.gov
Mechanisms of Phenol Coupling and Dimerization in this compound Biogenesis
The dimerization of xanthone monomers is a pivotal step achieved through an enzyme-catalyzed oxidative phenol coupling reaction. rsc.orgresearchgate.net This process is responsible for forming the C-C biaryl bond that links the two monomeric units.
In the biosynthesis of phomoxanthone A, the cytochrome P450 enzyme PhoO has been shown to catalyze a highly regioselective para-para (C4–C4′) coupling of two penexanthone B molecules. acs.orgnih.gov This specific linkage results in the symmetrical structure of phomoxanthone A.
The formation of this compound, however, involves an unsymmetrical linkage. This suggests a different mechanistic outcome. Two primary hypotheses can explain this:
Altered Enzyme Regioselectivity : The BGC may contain a second, distinct P450 dimerase with a different active site architecture that favors an unsymmetrical coupling of the monomeric precursors.
Regioisomerization : A single, less-selective P450 enzyme might generate a delocalized radical intermediate from the monomer. researchgate.net This radical could have multiple resonance structures, allowing for coupling at different positions (e.g., ortho and para carbons), leading to the formation of various regioisomers, including the unsymmetrical one found in this compound. uni-freiburg.de The isolation of multiple phomoxanthone isomers from the same fungal strains lends support to this possibility. sci-hub.senih.gov
The enzymatic control over this coupling is crucial for achieving the specific stereochemistry and regiochemistry of the final dimeric product. rsc.org
Genetic Engineering and Synthetic Biology Approaches for Modulating this compound Yield and Diversification
The fields of genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathways of natural products like this compound to improve production yields and generate novel analogues. mdpi.comsyntheticbiologysummit.com
Heterologous Expression : As successfully demonstrated for phomoxanthone A, transferring the entire BGC into a well-characterized and fast-growing host organism like Aspergillus oryzae or Saccharomyces cerevisiae can enable reliable and scalable production, overcoming limitations of the native producer. nih.govacs.orgnih.gov
Epigenetic Manipulation : Many fungal BGCs are silent or expressed at very low levels under standard laboratory conditions. The use of epigenetic modifiers, such as DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors, can activate these cryptic gene clusters, potentially increasing the yield of this compound or leading to the discovery of new derivatives. researchgate.netmdpi.com
Pathway Engineering and Diversification : Synthetic biology allows for the rational modification of biosynthetic pathways. plos.orgacs.org By inactivating or swapping tailoring enzymes, or by engineering the P450 dimerase to alter its regioselectivity, it is possible to generate a library of novel phomoxanthone analogues with potentially improved or different biological activities. researchgate.netnih.gov This "unnatural" natural product synthesis represents a promising avenue for drug discovery.
Biological Activities of Phomoxanthone B in Preclinical and Cellular Models
Anticancer and Cytotoxic Activities of Phomoxanthone B
This compound (PXB), a xanthone (B1684191) dimer isolated from the endophytic fungus Phomopsis sp., has demonstrated notable anticancer and cytotoxic effects in various laboratory studies. researchgate.netnih.gov Its activities have been observed against a range of human cancer cell lines, indicating its potential as a template for new anticancer agents.
Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., MCF-7, HCT-116, A549)
Research has shown that this compound exhibits cytotoxic effects against several tumor cell lines. researchgate.netnih.gov Specifically, its inhibitory activity has been documented against human breast cancer (MCF-7), human colon cancer (HCT-116), and human lung cancer (A549) cells. researchgate.netnih.govmdpi.com One study highlighted that this compound suppressed the proliferation of MCF-7 cells with an IC50 value of 16.16 ± 2.59 μM at 24 hours. acs.org In comparison, its counterpart, Phomoxanthone A, showed an IC50 of 16.36 ± 1.96 μM under the same conditions. acs.org The positive control used in this particular study, 5-fluorouracil, had an IC50 of 25.12 ± 8.80 μM in MCF-7 cells at 24 hours. acs.org These findings underscore the potent antiproliferative capacity of this compound.
| Cell Line | Cancer Type | IC50 of this compound (24h) |
| MCF-7 | Breast Cancer | 16.16 ± 2.59 μM acs.org |
| HCT-116 | Colon Cancer | Not explicitly quantified in the provided results |
| A549 | Lung Cancer | Not explicitly quantified in the provided results |
Modulation of Cell Cycle Progression by this compound (e.g., G2/M arrest)
This compound has been found to influence the cell cycle of cancer cells. nih.gov Specifically, in MCF-7 breast cancer cells, treatment with this compound led to cell cycle arrest at the G2/M phase. researchgate.netnih.gov This phase of the cell cycle is a critical checkpoint that ensures cells are ready for mitosis. By causing an arrest at this stage, this compound effectively halts the division and proliferation of cancer cells. medsci.orghaematologica.orgmdpi.com
Induction of Apoptosis in Neoplastic Cells by this compound (e.g., Caspase-3 activation)
A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. Studies have revealed that this compound is capable of inducing apoptosis in MCF-7 cells. researchgate.netnih.gov This process is associated with the activation of caspase-3, a crucial executioner caspase in the apoptotic pathway. researchgate.netnih.gov The activation of caspase-3 signifies the cell's commitment to self-destruction, a vital process for eliminating cancerous cells. d-nb.info Further investigation through transcriptome analysis showed that this compound significantly upregulated the expression of genes associated with apoptosis and growth inhibition, including IL24, XAF1, and DDIT3, which may contribute to its apoptosis-inducing effects. researchgate.netacs.org
Effects on Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has demonstrated that this compound can inhibit the migration and invasion of human breast cancer MCF-7 cells. researchgate.netnih.govmdpi.com This suggests that this compound may have the potential to interfere with the metastatic spread of cancer, a critical aspect of cancer therapy.
Antimicrobial Activities of this compound
In addition to its anticancer properties, this compound has been recognized for its antimicrobial activities. scielo.br As a member of the phomoxanthone group of compounds, it has been shown to possess a range of effects against various microorganisms.
Antibacterial Spectrum and Efficacy (e.g., Bacillus subtilis, Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)
This compound has demonstrated significant antibacterial activity. scielo.br Early studies on phomoxanthones, including this compound, revealed their efficacy against Mycobacterium tuberculosis and Bacillus megaterium. nih.govresearchgate.net While detailed data on this compound's specific activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli is not as extensively documented as for its counterpart Phomoxanthone A, the broader class of phomoxanthones has shown activity against these bacteria. scielo.brnih.govnih.gov For instance, Phomoxanthone A was found to have a bactericidal effect against B. subtilis and a bacteriostatic effect against E. coli and S. aureus. nih.gov Given their structural similarity, it is plausible that this compound shares some of this antibacterial spectrum.
| Bacterium | Activity of Phomoxanthones |
| Bacillus subtilis | Phomoxanthone A is bactericidal nih.govmdpi.com |
| Mycobacterium tuberculosis | Phomoxanthone A and B show significant activity nih.govresearchgate.netissnpschool.org |
| Staphylococcus aureus | Phomoxanthone A has a bacteriostatic effect nih.gov |
| Escherichia coli | Phomoxanthone A has a bacteriostatic effect nih.gov |
Antifungal Properties
This compound has demonstrated notable antifungal properties against several plant pathogenic fungi. Research has highlighted its activity against Pyricularia oryzae, the fungus responsible for rice blast disease, a major threat to rice cultivation worldwide. nih.govresearchgate.netsld.cunih.gov Studies have also reported its inhibitory effects on Ustilago violacea, a smut fungus known to infect various plant species. rsc.orgresearchgate.net The fungicidal activity of this compound underscores its potential for development as a natural antifungal agent in agriculture. nih.govresearchgate.net
Antimalarial Activity against Plasmodium falciparum
A significant area of research into this compound has been its potent antimalarial activity. nih.gov Multiple studies have confirmed its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govresearchgate.netnih.gov Notably, it has shown activity against multidrug-resistant strains of the parasite, such as the K1 strain. nih.govrsc.org The consistent and significant in vitro antimalarial activity of this compound positions it as a promising candidate for further investigation in the development of new antimalarial drugs. nih.govresearchgate.net
Antiparasitic Effects
Beyond its antimalarial properties, this compound has exhibited broader antiparasitic effects. Research has shown its activity against Leishmania amazonensis, a causative agent of leishmaniasis, a disease with significant global health impact. nih.govnih.govacademindex.commdpi.com Additionally, studies have documented its effects against Trypanosoma cruzi, the parasite that causes Chagas disease, a major health concern in Latin America. nih.govnih.govwho.int The ability of this compound to target multiple protozoan parasites suggests a broad spectrum of antiparasitic action that warrants further exploration. nih.govnih.gov
Enzyme Modulatory Activities of this compound
This compound's biological effects are, in part, attributable to its ability to interact with and modulate the activity of various key enzymes. researchgate.netnih.gov
Protein Tyrosine Phosphatase (PTP) Inhibition by this compound (SHP1, SHP2, PTP1B)
This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular signaling pathways. researchgate.netnih.govacs.orgnih.gov It has been shown to inhibit SHP1, SHP2, and PTP1B. researchgate.netnih.govacs.orgnih.gov Kinetic studies have revealed that this compound acts as a competitive inhibitor of SHP1 and a noncompetitive inhibitor of SHP2 and PTP1B. researchgate.netnih.govacs.org The IC50 value for the inhibition of SHP2 by this compound has been reported as 11.86 ± 3.02 µM. mdpi.com Molecular docking studies suggest that this compound interacts with conserved domains within these phosphatases, including the P loop, WPD loop, Q loop, and β5-β6 loop. researchgate.netnih.govacs.org While it shows strong inhibition against these PTPs in enzymatic assays, studies in cellular models have indicated that it may not efficiently inhibit PTP1B and SHP2 activity within the cell. researchgate.netnih.govacs.org
| Enzyme | Type of Inhibition | IC50 (µM) | Interacting Domains |
|---|---|---|---|
| SHP1 | Competitive | Data Not Available | P loop, WPD loop, Q loop, β5-β6 loop |
| SHP2 | Noncompetitive | 11.86 ± 3.02 | |
| PTP1B | Noncompetitive | Data Not Available |
Interaction with Mitochondrial Enzymes (e.g., ATP Synthase, Carbamoyl-Phosphate Synthase 1)
Research has indicated that this compound's cellular activities may be linked to its interaction with mitochondrial enzymes. While direct inhibitory data on this compound is limited, its close structural analogue, Phomoxanthone A, has been shown to be a mitochondrial toxin that affects the electron transport chain. nih.gov Phomoxanthone A has been found to interact with and stimulate the activity of carbamoyl-phosphate synthase 1 (CPS1), a key enzyme in the urea (B33335) cycle located in the mitochondria. researchgate.netnih.govwikipedia.org Given the structural similarity, it is plausible that this compound may also interact with mitochondrial enzymes like ATP synthase and CPS1, although further specific studies are required to confirm this.
Inhibition of Bacterial Enzymes (e.g., S-ribosyl-homocysteine lyase (LuxS))
The antibacterial potential of xanthone dimers has been linked to their ability to inhibit bacterial enzymes. While direct studies on this compound's effect on S-ribosyl-homocysteine lyase (LuxS) are not available, research on the related compound Phomoxanthone A has provided insights. Molecular docking studies on Phomoxanthone A have shown potential interactions with key catalytic residues of LuxS in Bacillus subtilis, suggesting a mechanism for its antibacterial activity. nih.govnih.govmdpi.com This suggests that this compound may also exert antibacterial effects through the inhibition of essential bacterial enzymes like LuxS, a target involved in quorum sensing. nih.gov
Immunomodulatory and Anti-inflammatory Potentials of this compound
This compound, a xanthone dimer isolated from the endophytic fungus Phomopsis sp., has demonstrated notable immunomodulatory and anti-inflammatory activities in preclinical cellular models. acs.orgnih.gov Research indicates that this compound can influence the expression of various genes and pathways associated with the inflammatory response, suggesting its potential as a modulator of the immune system. acs.orgnih.gov These activities are primarily linked to its inhibitory effects on specific protein tyrosine phosphatases, which are key regulators of cellular signaling pathways. acs.orgnih.gov
Upregulation of Inflammatory Factor Genes and Pathways
Studies utilizing RNA sequencing have revealed that this compound significantly upregulates the expression of a wide array of inflammatory factor genes in MCF7 cells. acs.orgnih.gov This upregulation points towards a stimulatory effect on inflammatory processes, which can be beneficial in the context of tumor immunotherapy by enhancing the immune response against cancer cells. acs.orgnih.gov
The affected genes include several families of signaling molecules crucial for orchestrating an inflammatory response:
Cytokines: this compound treatment leads to increased expression of key cytokine genes such as IL1A, IL1B, IL6, IL18, IL32, and IL33. acs.org
Chemokines: The expression of chemokine genes, which are responsible for recruiting immune cells to sites of inflammation, is also elevated. This includes CXCL2, CXCL3, CXCL8, and CXCL10. acs.org
Interferon-Induced Genes: Genes induced by interferon, a critical component of the antiviral and anti-tumor response, are upregulated. Examples include IFI27, IRF7, IRF1, and IFI16. acs.org
Inflammatory Transcription Factor Genes: The expression of genes encoding transcription factors that regulate inflammation, such as JUN, NFKB2, and RELB, is also increased. acs.org The upregulation of JUN protein expression has been confirmed by Western blot analysis. acs.org
This broad-based upregulation of inflammatory genes is thought to be a consequence of this compound's inhibitory activity on SHP1, a protein tyrosine phosphatase that negatively regulates inflammatory signaling pathways. acs.orgnih.gov By inhibiting SHP1, this compound may promote the activation of pathways such as MAPK, RIG-like receptor (RLR), NOD-like receptor (NLR), and NF-κB, leading to the observed increase in the expression of inflammatory genes. acs.orgnih.gov
Table 1: Upregulation of Inflammatory Factor Genes by this compound in MCF7 Cells
| Gene Category | Upregulated Genes |
|---|---|
| Cytokines | IL1A, IL1B, IL6, IL18, IL32, IL33 |
| Chemokines | CXCL2, CXCL3, CXCL8, CXCL10 |
| Interferon-Induced Genes | IFI27, IRF7, IRF1, IFI16 |
| Inflammatory Transcription Factors | JUN, NFKB2, RELB |
Table 2: Inflammation-Related Pathways Upregulated by this compound in MCF7 Cells
| Pathway |
|---|
| MAPK signaling pathway |
| NF-kappa B signaling pathway |
| NOD-like receptor signaling pathway |
| RIG-I-like receptor signaling pathway |
| TNF signaling pathway |
Activation of Murine Immune Cells (T lymphocytes, NK cells, macrophages)
While direct studies on the activation of murine immune cells specifically by this compound are limited, research on the closely related compound Phomoxanthone A provides valuable insights. Phomoxanthone A has been reported to activate murine T lymphocytes, Natural Killer (NK) cells, and macrophages. acs.orgnih.gov Given the structural similarity and the shared mechanism of SHP1 inhibition between Phomoxanthone A and this compound, it is plausible that this compound exerts similar effects on these immune cell populations. acs.orgnih.gov
The proposed mechanism for this immune cell activation is the inhibition of SHP1, which leads to an increased expression of inflammatory factors. acs.orgnih.gov These factors, in turn, can stimulate the activity of various immune cells. T lymphocytes are key players in the adaptive immune response, responsible for recognizing and eliminating specific pathogens and cancer cells. frontiersin.org NK cells are cytotoxic lymphocytes of the innate immune system that provide rapid responses to virally infected cells and tumor cells. wikipedia.orgimmunology.org Macrophages are versatile immune cells that can phagocytose pathogens, present antigens, and secrete a variety of cytokines to modulate the immune response. nih.gov The activation of these cell types is a critical component of an effective anti-tumor immune response. frontiersin.org The potential of this compound to stimulate these cells, therefore, underscores its promise for tumor immunotherapy. acs.orgnih.gov
Molecular and Cellular Mechanisms of Action of Phomoxanthone B
Target Identification Strategies for Phomoxanthone B
The identification of the specific cellular components that this compound interacts with is crucial for understanding its mechanism of action. Various advanced proteomic and chemical biology techniques have been employed to pinpoint its molecular targets.
Proteomic Approaches (e.g., DARTS-MS, t-LiP-MRM)
While direct evidence for the use of Drug Affinity Responsive Target Stability (DARTS) coupled with Mass Spectrometry (DARTS-MS) and targeted Limited Proteolysis-Multiple Reaction Monitoring (t-LiP-MRM) specifically for this compound is not extensively documented in the available literature, these methods have been successfully applied to its close structural analog, Phomoxanthone A (PXA). nih.govresearchgate.net These powerful techniques are designed to identify the protein partners of small molecules without the need for chemical modification of the compound. rsc.orgthno.org
The DARTS methodology is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolysis. thno.orgresearchgate.net In a typical DARTS experiment, cell lysates are treated with a protease in the presence and absence of the compound of interest. The proteins that show increased resistance to digestion in the presence of the compound are then identified by mass spectrometry. nih.govresearchgate.net This approach was instrumental in identifying carbamoyl-phosphate synthase 1 (CPS1), mitochondrial aconitate hydratase, heat shock 70 kDa protein 1A, and mitochondrial acetyl-CoA acetyltransferase as targets of PXA in mitochondrial lysates. nih.govresearchgate.net
The t-LiP-MRM technique complements DARTS by providing more detailed information about the ligand-binding sites on the target protein. researchgate.netmdpi.com This method involves a double-protease digestion process that can reveal conformational changes in a protein upon ligand binding, thereby pinpointing the interaction interface. nih.govmdpi.com Given the structural similarity between this compound and PXA, it is plausible that these proteomic strategies could be similarly applied to identify the interactome of this compound.
Photoaffinity Labeling Techniques
Photoaffinity labeling is another powerful strategy for identifying direct binding partners of a small molecule. mdpi.comnih.gov This technique involves chemically modifying the molecule of interest to include a photo-reactive group. nih.govnih.gov Upon exposure to UV light, this group becomes activated and forms a covalent bond with any nearby interacting proteins, allowing for their subsequent isolation and identification. mdpi.com
This approach has been successfully used for Phomoxanthone A, where a photoaffinity probe (PAL-1) was synthesized by attaching a diazirine-based crosslinker. nih.gov Incubation of this probe with cell lysates followed by UV irradiation and proteomic analysis led to the identification of ATP synthase as a cellular target of PXA. nih.gov This demonstrates the utility of photoaffinity labeling for elucidating the molecular targets of complex natural products. Although not yet reported for this compound, this technique represents a viable and proven method for identifying its direct cellular interactors.
Interactions of this compound with Specific Molecular Targets
Research has revealed that this compound can interact with and modulate the activity of specific and crucial cellular proteins, namely protein tyrosine phosphatases and components of the mitochondria.
Binding Site Analysis in Protein Tyrosine Phosphatases (e.g., β5-β6 loop, WPD loop, P loop, Q loop)
Molecular docking studies have provided significant insights into the interaction of this compound with several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B. acs.orgresearchgate.netnih.gov These studies predict that this compound binds to conserved domains within these enzymes that are critical for their catalytic activity and regulation. acs.orgnih.govacs.org The key interaction sites include:
β5-β6 loop: This loop is known to play a role in determining the substrate specificity of PTPs like SHP1 and SHP2. acs.orgnih.gov Docking models suggest that this compound interacts with this loop. acs.orgresearchgate.net
WPD loop: This is a highly conserved catalytic loop in PTPs. acs.org
P loop: Also known as the PTP loop, this is the active site signature motif of PTPs. acs.orgnih.gov this compound is predicted to have hydrophobic interactions with the P loop of PTP1B. acs.orgnih.gov
Q loop: This loop is also involved in substrate recognition and catalysis. acs.orgnih.gov this compound has been shown to form hydrogen bonds with the Q loop in PTP1B and SHP1. acs.orgnih.gov
The interaction of this compound with these loops explains its inhibitory effects on these enzymes. For instance, its interaction with the Q loop of SHP1 is thought to block the entry of the substrate, leading to competitive inhibition. acs.orgnih.gov In contrast, in PTP1B and SHP2, the binding of this compound does not appear to prevent substrate binding to the active site, resulting in noncompetitive inhibition. acs.orgnih.gov
| Protein Tyrosine Phosphatase | Key Interacting Loops | Type of Inhibition | Reference |
|---|---|---|---|
| SHP1 | β5-β6 loop, WPD loop, P loop, Q loop | Competitive | acs.orgnih.gov |
| SHP2 | β5-β6 loop, WPD loop, P loop | Noncompetitive | acs.orgnih.gov |
| PTP1B | β5-β6 loop, WPD loop, P loop, Q loop | Noncompetitive | acs.orgnih.gov |
Modulation of Mitochondrial Function and Dynamics by this compound
While much of the detailed research on mitochondrial effects has been conducted on its isomer, Phomoxanthone A, the findings provide a strong basis for understanding the potential mitochondrial toxicity of this compound. Plant secondary metabolites, in general, are known to be modulators of mitochondrial health. mdpi.com
Disruption of Inner Mitochondrial Membrane Integrity
Studies on Phomoxanthone A have demonstrated that it is a potent mitochondrial toxin that disrupts the structure and function of the inner mitochondrial membrane. researchgate.netresearchgate.netnih.gov PXA has been shown to cause rapid depolarization of the mitochondrial membrane potential, similar to protonophoric uncouplers, but it uniquely inhibits cellular respiration and electron transport chain activity. researchgate.netnih.govnih.gov This disruption leads to the collapse of the mitochondrial network into fragments, a process that occurs independently of the canonical mitochondrial fission and fusion mediators DRP1 and OPA1. researchgate.netnih.govwikipedia.org The primary effect is on the inner mitochondrial membrane, leading to the disruption of cristae, which are critical for oxidative phosphorylation. researchgate.netnih.govwikipedia.org This damage to the inner membrane results in the release of pro-apoptotic proteins and ultimately triggers apoptosis. researchgate.netnih.gov Given the close structural resemblance, it is highly probable that this compound exerts similar disruptive effects on the integrity of the inner mitochondrial membrane.
Inhibition of Electron Transport Chain (ETC) Activity and Oxygen Consumption
This compound (PXB), along with its closely related analog Phomoxanthone A (PXA), has been identified as a potent mitochondrial toxin. nih.govresearchgate.net Unlike classical uncoupling agents like CCCP, which increase oxygen consumption in an attempt to restore mitochondrial membrane potential, this compound inhibits cellular respiration and the activity of the electron transport chain (ETC). nih.govnih.gov This inhibitory effect is observed under both basal and uncoupled respiratory conditions. nih.gov
Studies have shown that PXB's inhibitory action on the ETC is significant. When cellular respiration is first stimulated with an uncoupler, subsequent treatment with phomoxanthones causes a sharp decrease in oxygen consumption to below the initial baseline level. nih.gov This indicates a direct inhibition of the ETC's components. Comparative analyses with known ETC inhibitors have revealed that the inhibitory profile of phomoxanthones is similar to that of Complex I and Complex III inhibitors, such as rotenone (B1679576) and antimycin A, respectively. nih.gov Further investigations suggest that phomoxanthones may target either both Complex I and II or the transfer of electrons between these complexes and Complex III. nih.gov Transcriptomic analysis has also pointed towards a downregulation of ETC gene expression, particularly MT-ND1, which is a core subunit of Complex I, as a potential mechanism for the observed decrease in oxidative phosphorylation. researchgate.net
The inhibition of the ETC and the consequent reduction in oxygen consumption are central to the cytotoxic effects of this compound. nih.govkhanacademy.org By disrupting the primary site of cellular energy production, PXB triggers a cascade of events leading to cellular dysfunction and apoptosis. nih.govissnpschool.org
Impact on Mitochondrial Membrane Potential and ATP Synthesis
This compound exerts a profound and rapid impact on the mitochondrial membrane potential (ΔΨm) and subsequent ATP synthesis. nih.govnih.gov The mitochondrial membrane potential is a critical component of oxidative phosphorylation, providing the driving force for the F1Fo-ATP synthase to produce ATP. nih.govembopress.org
Treatment with phomoxanthones leads to a rapid depolarization of the mitochondrial membrane, an effect that occurs within seconds. nih.govresearchgate.net This dissipation of the ΔΨm is a key event in the mechanism of action of this compound. Unlike protonophoric uncouplers that also depolarize the mitochondria but simultaneously increase respiration, phomoxanthones inhibit respiration, indicating a distinct mechanism of action. nih.govnih.gov The loss of ΔΨm directly cripples the cell's ability to synthesize ATP through oxidative phosphorylation. wikipedia.orgresearchgate.net Studies have demonstrated that phomoxanthones significantly decrease ATP production. wikipedia.orgresearchgate.net In fact, Phomoxanthone A has been shown to inhibit the F1Fo-ATP synthase directly, with studies indicating a sixty percent inhibition at a concentration of 260 μM. researchgate.net
The collapse of the mitochondrial membrane potential and the inhibition of ATP synthesis are critical triggers for the downstream events induced by this compound, including the initiation of apoptosis. nih.govissnpschool.org
Calcium Ion Release from Mitochondria
A significant and selective effect of phomoxanthones, including this compound, is the induction of a robust release of calcium ions (Ca2+) specifically from the mitochondria. nih.govresearchgate.netnih.gov Mitochondria play a crucial role in cellular calcium homeostasis by sequestering and releasing Ca2+ to buffer cytosolic concentrations. nih.govmdpi.com
Studies have demonstrated that phomoxanthones trigger a rapid and substantial release of mitochondrial Ca2+, while not affecting calcium stores in the endoplasmic reticulum. nih.govnih.gov This specific release from the mitochondria distinguishes its action from other agents that might cause a more generalized disruption of intracellular calcium stores. The mechanism of this Ca2+ release appears to be independent of the mitochondrial permeability transition pore (mPTP), a channel that can open under severe mitochondrial stress to release solutes including calcium. nih.gov
Non-canonical Mitochondrial Fission Mechanisms Independent of DRP1 and OPA1
This compound induces a unique and rapid form of mitochondrial fragmentation that operates independently of the canonical mitochondrial fission and fusion machinery. nih.govwikipedia.org Normally, mitochondrial dynamics are controlled by the balance between fission, mediated by Dynamin-related protein 1 (DRP1), and fusion, regulated by Mitofusins (Mfn1 and Mfn2) and Optic atrophy 1 (OPA1). ijbs.com
Treatment with phomoxanthones leads to a swift collapse of the mitochondrial network into fragments within minutes, a process significantly faster than the canonical fission induced by other mitochondrial stressors. nih.govwikipedia.org Crucially, this fragmentation occurs even in cells deficient in DRP1 and OPA1, the key regulators of outer and inner mitochondrial membrane dynamics, respectively. nih.govnih.gov This indicates a non-canonical mechanism of mitochondrial fission.
Further investigation has revealed that phomoxanthones can exclusively affect the inner mitochondrial membrane (IMM), causing its fragmentation and the disruption of cristae, while the outer mitochondrial membrane (OMM) may remain intact or form constricted tubules around the fragmented matrix. nih.govwikipedia.org This selective targeting of the IMM is a highly unusual phenomenon. While phomoxanthones do cause OMA1-mediated cleavage of OPA1, a process typically associated with stress-induced mitochondrial fragmentation, the observed fission events can proceed independently of this pathway. nih.gov This novel mode of action suggests that this compound and its analogs could serve as valuable research tools for studying the lesser-understood mechanisms of mitochondrial membrane dynamics and remodeling. wikipedia.org
Transcriptomic and Pathway Analysis of this compound Effects on Cellular Processes (e.g., RNA Sequencing)
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has provided significant insights into the global cellular response to this compound (PXB). researchgate.netacs.org RNA-Seq allows for a comprehensive profiling of gene expression changes, revealing the complex network of pathways affected by this compound. rna-seqblog.comnih.govlexogen.com
Studies utilizing RNA-Seq on human cancer cells, such as MCF7, have shown that PXB and its analog Phomoxanthone A (PXA) induce significant alterations in the transcriptome. researchgate.netacs.org A key finding is the upregulation of genes associated with inflammatory responses. acs.org This includes an increased expression of various cytokines (e.g., IL1A, IL1B, IL6), chemokines (e.g., CXCL2, CXCL3, CXCL8), and inflammatory transcription factors like JUN, NFKB2, and RELB. acs.org
Furthermore, pathway enrichment analysis of the transcriptomic data has revealed the significant upregulation of several signaling pathways related to inflammation and cellular stress. researchgate.netacs.org These include the Mitogen-Activated Protein Kinase (MAPK), RIG-I-like receptor (RLR), NOD-like receptor (NLR), and Nuclear Factor-kappa B (NF-κB) signaling pathways. acs.org
In addition to the inflammatory response, transcriptomic data also suggests that PXB may downregulate oxidative phosphorylation by decreasing the expression of genes involved in the electron transport chain, notably MT-ND1, a subunit of Complex I. researchgate.net The comprehensive data generated from RNA-Seq provides a broad view of the cellular perturbations caused by this compound, highlighting its multi-target nature and its profound impact on key cellular processes. researchgate.netacs.orgmdpi.com
Signaling Pathway Modulation by this compound (e.g., MAPK, PI3K-AKT, STAT3, RLR, NLR, NF-κB)
This compound (PXB) has been shown to modulate a variety of critical intracellular signaling pathways, contributing to its cytotoxic and pro-inflammatory effects. researchgate.netacs.org Analysis of its impact on cellular signaling has revealed a complex interplay of pathway activation and inhibition.
Upregulated Pathways:
MAPK Pathway: Transcriptomic and subsequent protein analysis have confirmed that PXB upregulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.netacs.org This is evidenced by the increased expression of downstream targets like JUN. acs.org Activation of the MAPK pathway is a common response to cellular stress and can lead to various outcomes, including apoptosis and inflammation. nih.gov
PI3K-AKT Pathway: KEGG transcriptome analysis has indicated that PXB can upregulate the pro-survival PI3K-AKT signaling pathway. researchgate.net This pathway is central to cell growth, proliferation, and survival. nih.gov
STAT3 Pathway: Similar to the PI3K-AKT pathway, the STAT3 pathway, which is involved in cell survival and proliferation, has also been found to be upregulated by PXB in transcriptomic analyses. researchgate.net
RLR, NLR, and NF-κB Pathways: this compound significantly upregulates pathways associated with the innate immune and inflammatory response, including the RIG-I-like receptor (RLR), NOD-like receptor (NLR), and Nuclear Factor-kappa B (NF-κB) signaling pathways. acs.org The activation of NF-κB is a key event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. jcpres.com
The modulation of these pathways is likely linked to the inhibitory effect of PXB on protein tyrosine phosphatases (PTPs), such as SHP1. researchgate.netacs.org Inhibition of SHP1, a negative regulator of several signaling cascades, can lead to the enhanced activation of pathways like MAPK and NF-κB. acs.org The simultaneous upregulation of both pro-survival and pro-inflammatory/pro-apoptotic pathways highlights the complex and multifaceted cellular response to this compound.
Structure Activity Relationship Sar Studies of Phomoxanthone B and Its Analogues
Impact of Xanthone (B1684191) Dimer Linkage Position on Biological Activities (e.g., C-2,4' vs. C-4,4')
The point of connection between the two xanthone monomers is a critical determinant of biological activity. Phomoxanthone B, with its asymmetrical C-2,4' linkage, often exhibits different potency compared to its symmetrical C-4,4' linked isomer, Phomoxanthone A, and the C-2,2' linked dicerandrols. wikipedia.orgnih.gov
For instance, Phomoxanthone A (C-4,4' linkage) has demonstrated stronger cytotoxic effects against certain cancer cell lines than this compound (C-2,4' linkage). nih.gov Conversely, in some assays, the C-2,4' linkage is favored for antibiotic activity while showing lower cytotoxicity. uni-duesseldorf.de This suggests that the spatial arrangement of the two monomeric units, dictated by the linkage position, influences how the molecule interacts with its biological targets. nih.gov
Table 1: Comparison of Biological Activities Based on Dimer Linkage
| Compound | Dimer Linkage | Primary Biological Activities Noted |
| Phomoxanthone A | C-4,4' | Strong pro-apoptotic and cytotoxic activity acs.orgacs.org, antimalarial researchgate.net, antitubercular researchgate.net, antibacterial rsc.org |
| This compound | C-2,4' | Antimalarial researchgate.net, antitubercular researchgate.net, protein tyrosine phosphatase inhibition acs.org, less cytotoxic than Phomoxanthone A in some studies wikipedia.org |
| Dicerandrol C | C-2,2' | Less cytotoxic than Phomoxanthone A nih.gov |
Role of Acetylation and Hydroxyl Groups in this compound Bioactivity
The presence and position of acetyl and hydroxyl groups on the xanthone scaffold are crucial for the bioactivity of this compound and its analogues. These functional groups are key pharmacophores, participating in hydrogen bonding with biological targets such as enzymes. acs.orgresearchgate.net
Studies have shown that modifications to these groups can lead to changes in biological activity. For example, the deacetyl derivative of this compound, deacetylthis compound, exhibited higher antibacterial activity against the rice pathogen Xanthomonas oryzae than a control compound. rsc.org This suggests that the presence of free hydroxyl groups can be important for certain activities. rsc.org The degree of acetylation has also been linked to antimicrobial activity in the related dicerandrol series, with activity increasing as the degree of acetylation decreases. rsc.org
Conversely, the acetyl groups are considered important structural elements for the pro-apoptotic and immunostimulatory activities of Phomoxanthone A, a close analogue of this compound. acs.orgacs.org The interplay between hydroxyl and acetyl groups allows for a fine-tuning of the molecule's properties, influencing its solubility, membrane permeability, and interaction with specific protein targets. acs.orgnih.gov
Influence of Stereochemistry on this compound's Biological Profile
The complex, three-dimensional structure of this compound, including the presence of multiple chiral centers and the potential for atropisomerism (chirality arising from restricted rotation around a single bond), significantly impacts its biological activity. The specific spatial arrangement of substituents is critical for its interaction with biological macromolecules, which are themselves chiral.
The absolute configuration of the stereocenters in phomoxanthones has been a subject of study, with techniques like X-ray crystallography and electronic circular dichroism (ECD) calculations being used for their determination. acs.orgrsc.org For instance, the absolute configuration of Phomoxanthone A was revised based on X-ray crystallography. acs.org
Atropisomers, which are stereoisomers resulting from hindered rotation, can exhibit markedly different biological activities, pharmacokinetic properties, and toxicities. uni-duesseldorf.de Although detailed studies specifically on the atropisomerism of this compound are limited, the principle holds true for this class of compounds. The rigid and defined three-dimensional shape resulting from its specific stereochemistry is a key factor in its biological recognition and subsequent activity.
Comparison of this compound Activity with Related Dimeric Xanthones
This compound is part of a larger family of dimeric xanthones that includes Phomoxanthone A, the dicerandrols, and the secalonic acids. Comparing their activities provides valuable structure-activity relationship insights.
Phomoxanthone A: As previously mentioned, Phomoxanthone A (C-4,4' linkage) often displays stronger cytotoxicity than this compound (C-2,4' linkage). wikipedia.orgnih.gov Both compounds, however, exhibit significant antimalarial and antitubercular activities. researchgate.netresearchgate.net They also show similar inhibitory effects on certain protein tyrosine phosphatases. acs.orgnih.gov
Dicerandrols: The dicerandrols (A, B, and C) differ in their degree of acetylation. rsc.org Dicerandrol A, with more acetyl groups, showed broad anti-tumor activity but was also cytotoxic to normal cells. rsc.org Dicerandrol B and C were also found to be cytotoxic to murine lymphoma cancer cell lines. rsc.org The antimicrobial activity of the dicerandrols against Xanthomonas oryzae showed that dicerandrol A had the highest activity. rsc.org
Secalonic Acids: The secalonic acids are structurally related to the phomoxanthones. wikipedia.orgnih.gov A key difference is the presence of carboxymethyl substituents in secalonic acids, whereas phomoxanthones have hydroxymethyl or acetoxymethyl groups. nih.govmdpi.com Both classes of compounds are known mycotoxins and exhibit a range of biological activities, including cytotoxicity. nih.govresearchgate.net
Table 2: Comparative Bioactivities of Dimeric Xanthones
| Compound/Class | Key Structural Feature | Notable Biological Activities |
| This compound | C-2,4' linkage, acetylated hydroxyls | Antimalarial, antitubercular, PTP inhibition acs.orgresearchgate.net |
| Phomoxanthone A | C-4,4' linkage, acetylated hydroxyls | Strong cytotoxicity, pro-apoptotic, antimalarial, antitubercular, antibacterial acs.orgacs.orgresearchgate.netrsc.org |
| Dicerandrols | C-2,2' linkage, varying acetylation | Cytotoxic, antimicrobial rsc.org |
| Secalonic Acids | Carboxymethyl groups | Cytotoxic, mycotoxic nih.govresearchgate.net |
Computational Approaches in Predicting this compound SAR
Computational methods are increasingly being used to understand and predict the structure-activity relationships of complex natural products like this compound.
Density Functional Theory (DFT): DFT calculations have been employed to study the electronic properties of related dimeric xanthones. For Phomoxanthone A, DFT studies revealed a low gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correlates with its chemical reactivity. nih.govnih.govresearchgate.net Such calculations can also be used to predict and compare the stability and reactivity of different isomers like this compound. rsc.org Time-dependent DFT (TDDFT) has also been instrumental in determining the absolute configuration of these molecules by comparing calculated and experimental electronic circular dichroism (ECD) spectra. acs.org
Quantitative Structure-Activity Relationship (QSAR): While specific QSAR studies on this compound are not widely reported, this approach holds potential for this class of compounds. QSAR models correlate variations in physicochemical properties of compounds with their biological activities to predict the activity of new analogues.
Molecular Docking: Molecular docking studies have been performed on Phomoxanthone A and B to understand their interactions with protein targets. For example, docking studies showed that both compounds can interact with conserved domains of protein tyrosine phosphatases (PTPs), providing a structural basis for their inhibitory activity. acs.orgnih.gov These computational models help visualize the binding modes and identify key interactions, such as hydrogen bonds formed by the acetyl and hydroxyl groups, that are crucial for bioactivity. acs.orgresearchgate.net
These computational tools provide valuable insights that complement experimental data, guiding the design and synthesis of new analogues with improved activity and selectivity.
Synthetic Endeavors and Derivatization Strategies for Phomoxanthone B
Challenges in the Total Synthesis of Complex Xanthone (B1684191) Dimers
The total synthesis of complex dimeric natural products like Phomoxanthone B is a demanding task. researchgate.net Xanthone dimers, in particular, are synthetically elusive targets, with very few successful total syntheses reported. researchgate.netmdpi.com The primary hurdles in the synthesis of these molecules include:
Control of Regio- and Stereoselectivity: A significant challenge lies in achieving precise control over the regioselectivity and stereoselectivity during the dimerization process. researchgate.net The formation of the specific linkage between the two xanthone monomers at the desired positions without producing a mixture of isomers is a critical and often difficult step.
Atropselective Coupling: Many dimeric natural products exhibit axial chirality (atropisomerism) due to restricted rotation around the biaryl bond. The selective synthesis of a single atropisomer is a major synthetic obstacle. researchgate.net
Complexity of the Monomeric Unit: The monomeric units of this compound are themselves highly functionalized and chiral tetrahydroxanthones. The efficient and stereocontrolled synthesis of these monomers is a prerequisite for any dimerization strategy.
Multi-step Syntheses: The inherent complexity of dimeric xanthones often translates into lengthy and consequently low-yielding synthetic sequences, making it difficult to produce sufficient quantities for extensive biological evaluation. researchgate.netmdpi.com
Structural Instability: Some complex natural products can be unstable under various reaction conditions, further complicating their synthesis and purification. uni-duesseldorf.de
The biosynthesis of xanthone dimers in nature, often involving enzymatic processes, achieves a level of precision that is difficult to replicate through conventional chemical methods. rsc.org These enzymatic pathways provide a blueprint for the development of biomimetic synthetic strategies. rsc.org
Key Synthetic Methodologies and Reaction Strategies for this compound Core Structure
While a complete total synthesis of this compound has not been explicitly detailed in the reviewed literature, several key strategies applicable to the construction of its core structure have been reported for related dimeric xanthones.
Oxidative Dimerization: A primary strategy for forming the C-C bond between monomeric units is oxidative dimerization. In the biosynthesis of the related Phomoxanthone A, a cytochrome P450 enzyme, PhoO, catalyzes the para-para coupling of the monomer penexanthone B. rsc.orgrsc.org This enzymatic approach highlights the potential of using oxidative enzymes or chemical oxidants to achieve the key dimerization step. The involvement of enzymes like laccases in phenolic coupling is also a plausible biomimetic strategy. rsc.org
Multicomponent Reactions: A novel and efficient approach for the rapid assembly of dimeric xanthone scaffolds involves multicomponent reactions (MCRs). A one-pot tandem procedure using 3-carbonylchromones, isocyanides, and dienophiles has been developed to afford dimeric xanthones. researchgate.netmdpi.com This strategy involves a [4+1] cycloaddition followed by a [4+2] cycloaddition, allowing for the construction of complex dimeric structures from simple starting materials in a highly convergent manner. mdpi.com
Key Reaction Steps in a Proposed Multicomponent Synthesis of a Dimeric Xanthone:
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | [4+1] Cycloaddition | Dimeric chromone, Isocyanide | Bisiminolactone |
| 2 | Tautomerization | Bisiminolactone | Bisaminofuran |
| 3 | [4+2] Cycloaddition | Bisaminofuran, Dienophile | Diels-Alder Adduct |
| 4 | Ring Opening | Diels-Alder Adduct | Dihydroxanthone |
| 5 | Dehydration | Dihydroxanthone | Aromatized Dimeric Xanthone |
This table is a generalized representation based on a reported methodology for dimeric xanthones and not a specific synthesis of this compound. mdpi.com
The development of such methodologies is crucial for overcoming the challenges associated with traditional linear syntheses. mdpi.commdpi.com
Synthesis of this compound Analogues for SAR Exploration
The synthesis of analogues is essential for conducting structure-activity relationship (SAR) studies, which help to identify the key structural features responsible for biological activity. Inspired by naturally occurring dimeric tetrahydroxanthones like Phomoxanthone A and B, a focused library of simplified dimeric chromenones has been synthesized and evaluated for anticancer activity. nih.gov
This synthetic effort led to the development of new methodologies, including:
A regioselective para-iodination of sensitive chromenone substrates under neutral conditions using [bis(trifluoroacetoxy)iodo]benzene (B57053) and I₂. nih.gov
A novel approach for introducing a chiral center to generate analogues that mimic the stereochemistry of natural tetrahydroxanthones. nih.gov
The synthesis of 8,8'-linked dimeric chromenone analogues was achieved in a multi-step sequence starting from a commercially available acetophenone (B1666503) derivative. nih.gov
Selected Synthesized Dimeric Chromenone Analogues and their Activity:
| Compound | Linkage | Substituent | Cytotoxicity (IC₅₀) |
| 15c | 8,8' | Methyl butyrate | Low micromolar range against L5178Y and HL60 cells |
| 26c | 8,8' | Methyl butyrate | Low micromolar range against L5178Y and HL60 cells |
| This compound | - | - | IC₅₀ of 11.86 ± 3.02 µM against SHP2 |
Data compiled from multiple sources. nih.govnih.gov
Furthermore, other synthetic efforts have focused on creating xanthone analogues with different functionalities, such as epoxypropoxy and halohydrin groups, to evaluate their cytotoxic and topoisomerase II inhibitory activities. nih.gov These studies provide valuable insights for the rational design of more potent and selective this compound derivatives.
Chemoenzymatic Synthesis and Biotransformation of this compound and its Precursors
Chemoenzymatic synthesis and biotransformation offer powerful tools for the production and structural modification of complex natural products like this compound. sci-hub.se These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations.
Enzymatic Dimerization: The biosynthesis of Phomoxanthone A, a close analogue of this compound, provides a clear example of enzymatic dimerization. The cytochrome P450 enzyme PhoO has been identified as the catalyst for the para-para selective phenol (B47542) coupling of the monomer penexanthone B. rsc.orgresearchgate.net This discovery opens the door for using isolated enzymes or whole-cell systems for the biomimetic synthesis of the dimeric core of this compound. The use of P450 enzymes and ferredoxin could potentially be harnessed to generate "unnatural" natural biaryl compounds. researchgate.net
Biotransformation: Endophytic fungi are a rich source of enzymes capable of modifying complex molecules. sci-hub.se Biotransformation reactions using various endophytic microbial models can be employed for the structural modification of xanthones, potentially leading to the production of novel derivatives with improved biological activities. sci-hub.seresearchgate.net For instance, the endophytic fungus Paraconiothyrium variabile has been used for the biotransformation of 5-hydroxy-1,4-naphthalenedione to produce isosclerone, demonstrating the potential of these microorganisms in generating complex polyketide-derived structures. researchgate.net It is plausible that precursors of this compound could be transformed by specific fungal strains to yield the final product or novel analogues. For example, some Paecilomyces fungi are proposed to possess the necessary enzymes in their biosynthetic pathways to form dimeric xanthones. nih.gov
Chemoenzymatic Approaches: A combined chemical and enzymatic (chemoenzymatic) approach can be highly effective. rsc.orgresearchgate.net For example, a chemical synthesis could be used to generate a key precursor, which is then subjected to a highly selective enzymatic transformation to install a specific functionality or perform a difficult cyclization. The chemoenzymatic synthesis of other complex polyketides has been successfully demonstrated, for instance, using reductases for regio- and stereoselective reductions. rsc.orgrsc.org
Development of Novel Synthetic Approaches for this compound Derivatization
The development of novel synthetic methods for the derivatization of this compound is crucial for fine-tuning its biological properties and for creating probes to investigate its mechanism of action.
Multicomponent Reaction (MCR) Strategies: The previously mentioned MCR approach for synthesizing the dimeric xanthone core is in itself a novel platform for derivatization. researchgate.netmdpi.com By varying the three components (3-carbonylchromone, isocyanide, and dienophile), a diverse range of dimeric xanthone analogues can be rapidly generated, allowing for extensive exploration of the chemical space around the this compound scaffold. mdpi.com
Late-Stage Functionalization: Developing methods for the selective modification of the complex this compound molecule at a late stage of the synthesis is highly desirable. This can be challenging due to the presence of multiple reactive functional groups. The development of a regioselective iodination method for sensitive chromenone systems is a step in this direction, enabling the introduction of a handle for further cross-coupling reactions. nih.gov
Photoaffinity Labeling for Mechanistic Studies: A sophisticated derivatization strategy involves the synthesis of photoaffinity labels (PALs). A PAL version of the related Phomoxanthone A was created by attaching a diazirine probe. nih.gov This allowed for the identification of its cellular binding partners upon UV irradiation, revealing that it targets ATP synthase. nih.gov A similar approach for this compound would be invaluable for elucidating its specific molecular targets and mechanism of action. The synthesis of such a probe requires careful planning to attach the PAL to a position that does not significantly disrupt its biological activity. nih.gov
These novel approaches, from rapid analogue synthesis using MCRs to the creation of sophisticated chemical probes, are essential for unlocking the full therapeutic potential of this compound. mdpi.com
Advanced Research Methodologies and Computational Studies in Phomoxanthone B Research
In Vitro Enzyme Activity Assays and Inhibition Kinetics (e.g., Lineweaver–Burk plot analysis)
In vitro enzyme assays are fundamental in identifying the direct molecular targets of Phomoxanthone B and characterizing the nature of its inhibitory action. A notable application of this methodology has been in the study of its effects on protein tyrosine phosphatases (PTPs).
Detailed Research Findings:
Research has demonstrated that this compound is an inhibitor of several PTPs, including SHP1, SHP2, and PTP1B. acs.org To elucidate the mechanism of this inhibition, researchers employ kinetic studies, often visualized using Lineweaver–Burk plots. This graphical method involves plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]). taylorandfrancis.comukrbiochemjournal.org The pattern of the resulting lines in the presence of varying inhibitor concentrations reveals the type of inhibition. acs.orgtaylorandfrancis.com
For this compound, Lineweaver–Burk plot analysis has shown that it acts as a noncompetitive inhibitor of SHP2 and PTP1B. acs.org In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), which leads to a decrease in the maximum reaction velocity (Vmax) without affecting the substrate's binding affinity (Km). acs.org This is visualized as a series of lines that intersect on the x-axis of the Lineweaver-Burk plot. acs.org
Conversely, this compound was identified as a competitive inhibitor of SHP1. acs.org Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not change the Vmax. acs.org On a Lineweaver–Burk plot, this is represented by lines that intersect on the y-axis. acs.org
The inhibitory concentrations (IC50) of this compound against these enzymes have been determined, providing a quantitative measure of its potency. acs.org
| Enzyme | Inhibition Type | Effect on Vmax | Effect on Km |
|---|---|---|---|
| SHP1 | Competitive | No change | Increase |
| SHP2 | Noncompetitive | Decrease | No change |
| PTP1B | Noncompetitive | Decrease | No change |
Cell-Based Assays for Studying Cellular Effects
To understand the impact of this compound on cancer cells, a variety of cell-based assays are employed. These assays provide crucial information on its effects on fundamental cellular processes.
Detailed Research Findings:
Cell Proliferation and Colony Formation: Studies have consistently shown that this compound inhibits the proliferation of various tumor cells, with a notable effect on MCF7 breast cancer cells. acs.orgresearchgate.net Cell proliferation can be measured using assays like the MTT or CCK-8 assay, which quantify viable cells. jcancer.org Colony formation assays, where cells are allowed to grow and form colonies over a longer period, have also confirmed the inhibitory activity of this compound. researchgate.netnih.gov These assays demonstrated a dose-dependent reduction in the ability of MCF7 cells to form colonies when treated with this compound. researchgate.net
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate tumor cells. Assays using techniques like Annexin V staining followed by flow cytometry can detect apoptotic cells. jcancer.org Studies have shown that this compound induces apoptosis in MCF7 cells, which is associated with the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. researchgate.net
Migration and Invasion Assays: The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. nih.govdovepress.com Transwell migration and invasion assays are used to assess these capabilities in vitro. jcancer.orgdovepress.com this compound has been found to significantly inhibit both the migration and invasion of MCF7 cells, suggesting its potential to interfere with metastatic processes. researchgate.net
| Assay Type | Observed Effect | Underlying Mechanism/Marker |
|---|---|---|
| Proliferation/Colony Formation | Inhibition | Reduced cell viability and colony numbers |
| Cell Cycle Analysis | G2/M Phase Arrest | Accumulation of cells in G2/M phase |
| Apoptosis | Induction | Activation of Caspase-3 |
| Migration & Invasion | Inhibition | Reduced cell motility through transwell membrane |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interaction between a small molecule like this compound and its protein targets at an atomic level. nih.gov
Detailed Research Findings:
Molecular docking studies have been performed to understand how this compound interacts with protein tyrosine phosphatases. researchgate.netresearchgate.net These simulations place the this compound molecule into the three-dimensional structure of the target protein (e.g., SHP1, SHP2, PTP1B) to predict its binding orientation and affinity. researchgate.net
The results from these studies indicate that this compound interacts with several conserved and critical domains within the PTPs, including the P loop, Q loop, WPD loop, and the β5-β6 loop. acs.orgresearchgate.net The specific interactions, such as the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues, are crucial for its inhibitory activity. researchgate.net For example, the ability of this compound to form hydrogen bonds with the Q loop of SHP1, but not SHP2, may explain the difference in its mode of inhibition (competitive vs. noncompetitive) between these two closely related enzymes. acs.org
Molecular dynamics simulations can further refine the static picture provided by docking by simulating the movement of the protein-ligand complex over time. nih.govmdpi.com This provides insights into the stability of the binding and the dynamic nature of the interactions.
Bioinformatics and Systems Biology Approaches for Pathway Analysis
To comprehend the broader impact of this compound on cellular function, researchers utilize bioinformatics and systems biology approaches, such as transcriptome analysis. researchgate.net
Detailed Research Findings:
RNA sequencing (RNA-seq) has been used to analyze the global changes in gene expression in MCF7 cells following treatment with this compound. researchgate.netresearchgate.net The resulting transcriptome data can then be analyzed using tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. researchgate.netnih.gov KEGG is a database of molecular pathways that allows researchers to map the differentially expressed genes to specific biological pathways, such as metabolism, signaling, and cell cycle control. nih.govgenome.jp
KEGG transcriptome analysis of this compound-treated MCF7 cells revealed that the compound affects several pathways related to tumorigenesis. researchgate.net Interestingly, while it has cytotoxic effects, it was found to upregulate pro-survival signaling pathways like MAPK, PI3K-AKT, and STAT3. researchgate.net This complex response highlights the multifaceted effects of the compound. Furthermore, the analysis showed that this compound significantly upregulates the expression of genes like IL24, DDIT3, and XAF1, which are known to be involved in apoptosis. researchgate.net A key finding was the downregulation of genes involved in oxidative phosphorylation, particularly MT-ND1, a component of the electron transport chain. researchgate.net This suggests that this compound may disrupt mitochondrial energy metabolism. researchgate.net
Fluorescence Microscopy and Imaging Techniques for Cellular Phenotypes
Fluorescence microscopy provides a powerful visual tool to observe the effects of this compound on cellular structures and processes in real-time. frontiersin.org
Detailed Research Findings:
While specific studies on this compound using advanced fluorescence imaging are less detailed in the available literature, the techniques are highly relevant to its known biological activities, particularly concerning mitochondria. Its close analogue, Phomoxanthone A, has been studied using these methods. nih.gov
Mitochondrial Dynamics: Given that this compound affects oxidative phosphorylation genes, its impact on mitochondrial dynamics (fission and fusion) and morphology is a key area for investigation. researchgate.net Fluorescence microscopy, using mitochondria-specific dyes, can visualize these changes.
Autofluorescence Lifetime: Fluorescence Lifetime Imaging Microscopy (FLIM) is a sophisticated technique that can measure the lifetime of endogenous fluorophores like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). frontiersin.orgnih.gov The fluorescence lifetime of NADH changes depending on whether it is in a free or protein-bound state, which in turn reflects the metabolic state of the cell, particularly the activity of oxidative phosphorylation. westminster.ac.uknih.gov Studies on Phomoxanthone A have shown that it can decrease the NADH lifetime in HeLa cells, indicating a direct impact on mitochondrial metabolism. researchgate.net Similar FLIM-based investigations would be highly informative for understanding the precise mitochondrial effects of this compound.
Future Research Directions and Translational Perspectives for Phomoxanthone B
Elucidation of Additional Molecular Targets and Signaling Pathways for Phomoxanthone B
Initial studies have identified this compound (PXB) as a multi-target compound, primarily interacting with protein tyrosine phosphatases (PTPs). acs.orgresearchgate.netnih.gov It acts as a non-competitive inhibitor of SHP2 and PTP1B and a competitive inhibitor of SHP1. acs.orgresearchgate.netnih.gov Molecular docking studies suggest that PXB interacts with conserved domains within these phosphatases, including the P loop, WPD loop, Q loop, and the β5-β6 loop. acs.orgresearchgate.netnih.gov Specifically, in SHP2, PXB has been shown to interact with residues such as Lys366, Asp425, and Arg465, which helps to stabilize the enzyme in its inactive state. mdpi.com
While the inhibitory effects on these PTPs are established, the downstream consequences on signaling pathways require further in-depth investigation. For instance, inhibition of SHP1 by PXB in MCF7 breast cancer cells has been linked to the upregulation of inflammatory response pathways, including MAPK, NF-κB, RIG-I-like receptor (RLR), and NOD-like receptor (NLR) signaling. acs.orgnih.gov This leads to an increased expression of various inflammatory genes such as cytokines (e.g., IL1A, IL1B, IL6), chemokines (e.g., CXCL2, CXCL8), and interferon-induced genes. acs.org However, a comprehensive understanding of how PXB modulates the intricate network of cellular signaling is still developing. Future research should aim to identify additional direct and indirect molecular targets to fully map the compound's mechanism of action.
| Target Protein | Inhibition Type | Interacting Domains/Residues | Downstream Pathway Modulation |
| SHP1 | Competitive | P loop, WPD loop, Q loop, β5-β6 loop | Upregulation of MAPK, NF-κB, RLR, and NLR signaling pathways. acs.orgnih.gov |
| SHP2 | Non-competitive | P loop, WPD loop, Q loop, β5-β6 loop, Lys366, Asp425, Arg465. acs.orgresearchgate.netnih.govmdpi.com | Disruption of cancer-related signaling, induction of apoptosis. mdpi.com |
| PTP1B | Non-competitive | P loop, WPD loop, Q loop, β5-β6 loop. acs.orgresearchgate.netnih.gov | Further investigation needed. |
Exploration of Synergistic Effects of this compound with Other Bioactive Compounds
The multitarget nature of this compound suggests its potential for use in combination therapies to achieve synergistic effects. Combining therapeutic agents that target different components of deregulated signaling pathways is an emerging strategy in cancer therapy. acs.org For example, the combination of PXB with other agents like immune checkpoint inhibitors or kinase inhibitors could enhance clinical outcomes. mdpi.com The rationale is that by targeting multiple nodes in a disease network, combination therapies can be more effective and potentially circumvent the development of resistance. researchgate.net
While direct studies on the synergistic effects of this compound are nascent, the concept is supported by research on similar compounds and the pathways PXB influences. For instance, the inhibition of SHP2, a key target of PXB, is known to have potential synergistic effects with other cancer therapies. mdpi.com Future studies should systematically explore combinations of PXB with existing chemotherapeutic agents, targeted therapies, and immunotherapies across various cancer cell lines and preclinical models.
Development of this compound Analogs with Enhanced Specificity and Potency
The development of this compound analogs presents a promising avenue for improving its therapeutic index. Although PXB is structurally very similar to its isomer, Phomoxanthone A (PXA), they exhibit different biological activity profiles. nih.gov This highlights that small structural modifications can significantly impact bioactivity. The key structural difference lies in the linkage between the two tetrahydroxanthone monomers: a symmetrical C-4,4' linkage in PXA versus an asymmetrical C-2,4' linkage in PXB. nih.govwikipedia.org
Future research should focus on synthesizing a library of PXB analogs with modifications at various positions. These modifications could include alterations to the acetyl groups and other substituents on the xanthone (B1684191) core. nih.gov The goal would be to develop analogs with enhanced specificity for a particular molecular target, thereby reducing off-target effects, and to increase potency, allowing for lower effective doses. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new compounds.
Investigation of this compound's Potential in Novel Disease Models (beyond current documented activities)
Current research on this compound has primarily focused on its anticancer properties, particularly in breast cancer. mdpi.comresearchgate.net However, its known molecular targets and biological activities suggest potential applications in a broader range of diseases. For instance, the inhibition of PTP1B makes it a candidate for investigation in metabolic diseases like diabetes and obesity. nih.gov Furthermore, its demonstrated anti-tubercular and anti-malarial activities warrant further exploration. mdpi.comresearchgate.net
Future investigations should extend to other disease models where the targets of PXB are relevant. This could include other types of cancer, inflammatory disorders, and infectious diseases. For example, its activity against Plasmodium falciparum and Mycobacterium tuberculosis suggests it could be a lead compound for developing new anti-infective agents. nih.govresearchgate.netnih.gov Exploring its efficacy in animal models of these diseases will be a critical next step.
| Documented Activity | Organism/Cell Line | Potential Novel Application |
| Cytotoxicity | Human breast cancer cells (MCF7, BC-1). mdpi.comfrontiersin.org | Other cancer types. |
| Anti-malarial | Plasmodium falciparum. nih.govmdpi.comresearchgate.netnih.gov | Development of anti-parasitic drugs. |
| Anti-tubercular | Mycobacterium tuberculosis. nih.govmdpi.comresearchgate.net | Development of novel antibiotics. |
| PTP1B Inhibition | In vitro assays. acs.orgresearchgate.netnih.gov | Diabetes, obesity. nih.gov |
Advancements in Biosynthetic Engineering for Sustainable this compound Production
This compound is a natural product isolated from endophytic fungi such as Phomopsis species. mdpi.comresearchgate.net Relying on isolation from natural sources for large-scale production is often not feasible due to low yields and potential environmental impact. Therefore, advancements in biosynthetic engineering are crucial for sustainable production. The biosynthetic gene cluster (BGC) responsible for the production of the related compound Phomoxanthone A has been identified. nih.govacs.orgrsc.org This pathway involves a polyketide synthase (PKS) and several tailoring enzymes, including a cytochrome P450 enzyme that catalyzes the dimerization of the monomeric precursor. nih.govacs.orgrsc.org
Future research should focus on fully elucidating the PXB biosynthetic pathway and leveraging this knowledge for heterologous expression in a suitable host organism, such as Aspergillus oryzae. nih.govacs.org This would enable the scalable and sustainable production of PXB. Furthermore, gene editing technologies like CRISPR/Cas9 could be employed to manipulate the BGC to increase yield or even to produce novel analogs. researchgate.netfrontiersin.org
Methodological Innovations in this compound Research and Analysis
Advancements in analytical and research methodologies will be instrumental in accelerating the study of this compound. High-throughput screening methods can be employed to rapidly assess the activity of PXB and its analogs against a wide range of molecular targets and in various cell-based assays. aib.world Proteomics-based approaches, such as drug affinity responsive target stability (DARTS), can help in the unbiased identification of novel protein targets. nih.gov
Innovations in structural biology, including cryo-electron microscopy (cryo-EM), will be invaluable for obtaining high-resolution structures of PXB in complex with its target proteins, providing detailed insights into their interactions. nih.gov Additionally, advanced microscopy techniques can be used to visualize the subcellular localization and dynamic effects of PXB in living cells. The development and application of such innovative methods will undoubtedly deepen our understanding of this compound's biological functions and therapeutic potential. aib.worldscimagojr.comunesp.br
Q & A
Q. What experimental methods are essential for elucidating the structural complexity of phomoxanthone B?
this compound’s structural characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and electronic circular dichroism (ECD). NMR (1D and 2D experiments like COSY, HMBC, and NOESY) resolves planar structures and substituent positions . X-ray crystallography confirms absolute configurations, as demonstrated for phomoxanthone A, where single-crystal diffraction data revised stereochemical assignments . ECD spectra, compared with time-dependent density functional theory (TDDFT) calculations, validate chiral centers .
Q. Which bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
Standard cytotoxicity assays like the MTT test are employed to assess activity against cancer cell lines (e.g., IC50 values). Antiparasitic and antimicrobial activities are evaluated via microplate dilution (e.g., against Plasmodium falciparum for antimalarial activity) and broth microdilution methods (e.g., for tuberculosis). Bioactivity-guided fractionation during isolation helps prioritize compounds for further study .
Q. How is this compound isolated from fungal sources, and what purification challenges arise?
Endophytic fungi (e.g., Phomopsis spp.) are cultured on solid rice media, followed by ethyl acetate extraction. Column chromatography (silica gel, Sephadex LH-20) and HPLC are used for purification. Challenges include low natural abundance, structural similarity to analogs (e.g., phomoxanthone A), and instability under certain solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of phomoxanthone derivatives?
Discrepancies in stereochemistry, such as the revised absolute configuration of phomoxanthone A (from aS to aR), require multi-method validation. X-ray diffraction provides definitive evidence, while TDDFT-ECD calculations reconcile experimental spectra with theoretical models. Comparative analysis of coupling constants in NMR and NOESY correlations further refines stereochemical hypotheses .
Q. What experimental designs optimize the study of this compound’s mechanism of action in anticancer research?
Mechanistic studies employ mitochondrial membrane potential assays (JC-1 staining), apoptosis markers (e.g., caspase activation), and RNA-seq to identify disrupted pathways. For example, phomoxanthone A was shown to disrupt inner mitochondrial membrane integrity, a finding validated via Seahorse metabolic flux analysis . Dose-response experiments and isoform-specific kinase inhibition assays (e.g., for PKC isoforms) clarify molecular targets .
Q. How should researchers address variability in bioactivity data across different this compound studies?
Variability may stem from differences in fungal strains, extraction protocols, or assay conditions. Standardizing fermentation parameters (e.g., media composition, incubation time) and using internal controls (e.g., doxorubicin for cytotoxicity) improve reproducibility. Statistical methods like the Benjamini-Hochberg procedure control false discovery rates in high-throughput screens .
Q. What strategies enhance the scalability of this compound synthesis for preclinical studies?
Solid-phase fermentation scales production (e.g., 1 kg rice medium yields ~200 mg crude extract). Semi-synthesis from phomoxanthone A via deacetylation or regioselective oxidation offers a route to derivatives. However, stereochemical complexity limits total synthesis; biocatalytic methods (e.g., fungal enzymes) are under exploration .
Methodological Considerations
Q. How can structure-activity relationship (SAR) studies guide this compound derivatization?
SAR analysis compares analogs (e.g., phomoxanthones A, B, and M) to identify critical functional groups. For instance, acetyl group removal in 12-deacetylphomoxanthone A reduced cytotoxicity, highlighting the role of substituents in bioactivity. Molecular docking and pharmacophore modeling further predict interactions with targets like DNA topoisomerases .
Q. What validation steps ensure the reliability of computational models for this compound?
Molecular dynamics simulations and free-energy calculations (e.g., MM-GBSA) must align with experimental data. For ECD/TDDFT, basis sets (e.g., B3LYP/6-31G*) and solvent models are calibrated against known standards. Cross-validating computational results with mutagenesis or isotopic labeling experiments reduces model bias .
Q. How should researchers design controls to isolate this compound’s effects in complex biological systems?
Include vehicle controls (e.g., DMSO) and reference compounds (e.g., paclitaxel for apoptosis). For in vivo studies, use isogenic cell lines (e.g., Bax/Bak knockout) to confirm mitochondrial involvement. Metabolomics (LC-MS) controls rule out off-target effects from co-extracted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
